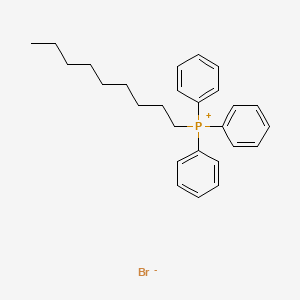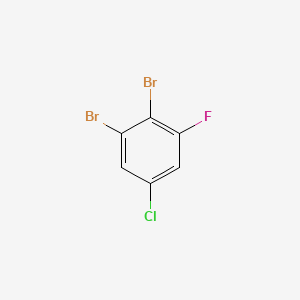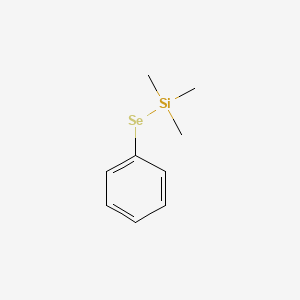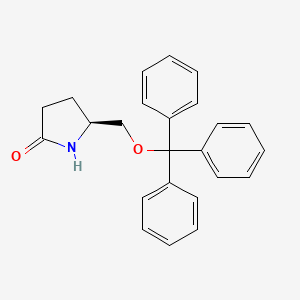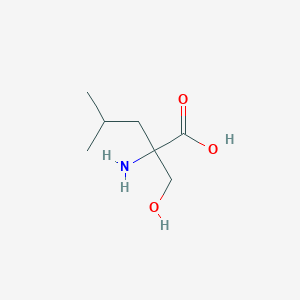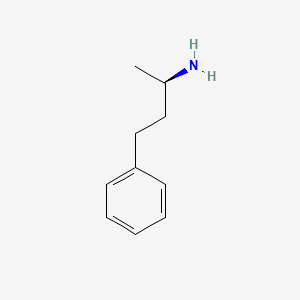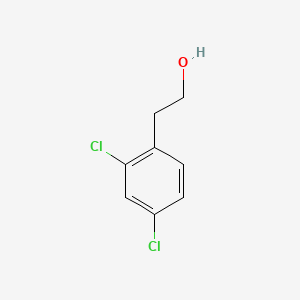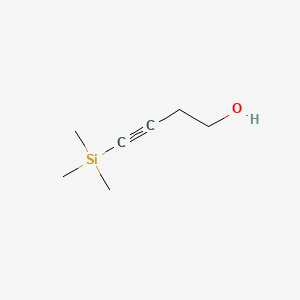
4-トリメチルシリル-3-ブチン-1-オール
概要
説明
4-Trimethylsilyl-3-butyn-1-ol is an organic compound with the molecular formula C₇H₁₄OSi. It is commonly used as an intermediate in organic synthesis due to its unique structural features, which include a trimethylsilyl group and a hydroxyl group attached to a butynyl chain. This compound is known for its stability under recommended storage conditions and its incompatibility with oxidizing agents .
科学的研究の応用
4-Trimethylsilyl-3-butyn-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
4-Trimethylsilyl-3-butyn-1-ol is primarily used as an organic chemical synthesis intermediate
Action Environment
The action, efficacy, and stability of 4-Trimethylsilyl-3-butyn-1-ol can be influenced by various environmental factors. For instance, it is stable under recommended storage conditions but is incompatible with oxidizing agents . The specific environmental conditions required for its optimal use would likely depend on the specific synthesis pathway being used.
生化学分析
Biochemical Properties
4-Trimethylsilyl-3-butyn-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of chiral compounds. It interacts with various enzymes and proteins, facilitating the formation of enantiomerically pure products. For instance, it is involved in the asymmetric reduction of 4-trimethylsilyl-3-butyn-2-one to ®-4-trimethylsilyl-3-butyn-2-ol, catalyzed by Acetobacter sp. CCTCC M209061 . This interaction highlights the compound’s ability to participate in stereoselective biochemical processes.
Cellular Effects
The effects of 4-Trimethylsilyl-3-butyn-1-ol on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the viability of cells in ionic liquid-containing systems, indicating its potential impact on cellular health and function . Additionally, its role in the synthesis of biologically active compounds suggests that it may have further implications in cellular biochemistry.
Molecular Mechanism
At the molecular level, 4-Trimethylsilyl-3-butyn-1-ol exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of chiral products. The compound’s trimethylsilyl group enhances its reactivity, allowing it to participate in enzyme inhibition or activation processes. These interactions can result in changes in gene expression and other molecular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Trimethylsilyl-3-butyn-1-ol can change over time. The compound is stable under recommended storage conditions but may degrade when exposed to oxidizing agents . Long-term studies have shown that its activity can be maintained over multiple batches, indicating its stability in biocatalytic processes . Its effects on cellular function may vary depending on the duration of exposure and experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Trimethylsilyl-3-butyn-1-ol in animal models vary with different dosages. At lower doses, the compound may facilitate specific biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-Trimethylsilyl-3-butyn-1-ol is involved in various metabolic pathways, particularly those related to the synthesis of chiral compounds. It interacts with enzymes such as Acetobacter sp. CCTCC M209061, facilitating the reduction of ketones to alcohols . These interactions can influence metabolic flux and metabolite levels, contributing to the overall metabolic profile of the compound.
Transport and Distribution
Within cells and tissues, 4-Trimethylsilyl-3-butyn-1-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical activity. The compound’s solubility in various solvents, such as ethanol and acetone, also plays a role in its distribution within biological systems .
Subcellular Localization
The subcellular localization of 4-Trimethylsilyl-3-butyn-1-ol is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its activity and function within the cell, contributing to its overall biochemical profile .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Trimethylsilyl-3-butyn-1-ol typically involves the reaction of 3-butyn-1-ol with chlorotrimethylsilane in the presence of a base such as ethylmagnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under a nitrogen atmosphere. The mixture is cooled to 0°C and stirred for several hours before being quenched with hydrochloric acid and extracted with ether .
Industrial Production Methods
Industrial production methods for 4-Trimethylsilyl-3-butyn-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient extraction and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-Trimethylsilyl-3-butyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on barium sulfate as a catalyst is a typical method.
Substitution: Chlorotrimethylsilane is often used for silylation reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various silylated derivatives.
類似化合物との比較
Similar Compounds
3-Butyn-1-ol: Similar structure but lacks the trimethylsilyl group.
4-Trimethylsilyl-3-butyn-2-ol: Similar but with a different position of the hydroxyl group.
4-Trimethylsilyl-3-buten-1-ol: Similar but with a double bond instead of a triple bond.
Uniqueness
4-Trimethylsilyl-3-butyn-1-ol is unique due to the presence of both a trimethylsilyl group and a hydroxyl group on a butynyl chain, which provides it with distinct reactivity and stability compared to its analogs .
特性
IUPAC Name |
4-trimethylsilylbut-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-9(2,3)7-5-4-6-8/h8H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTMVAFCUIGHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375373 | |
| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-12-6 | |
| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2117-12-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction described in the research paper in the context of organic synthesis?
A1: The research paper describes the synthesis of (Z)-4-(Trimethylsilyl)-3-buten-1-ol using 4-(Trimethylsilyl)-3-butyn-1-ol as an intermediate. [] This reaction is significant because it demonstrates a method for the selective reduction of an alkyne (triple bond) to a cis-alkene (double bond). This type of selective reduction is important in organic synthesis for creating specific geometric isomers, which can have different biological and chemical properties. The use of a Lindlar catalyst, a modified palladium catalyst, allows for this controlled reduction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
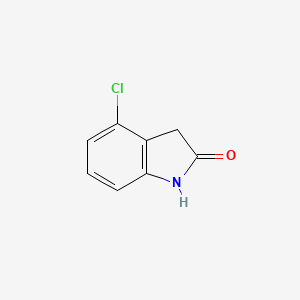
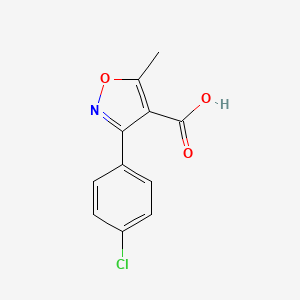
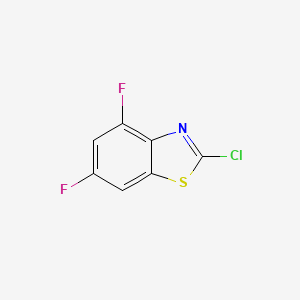

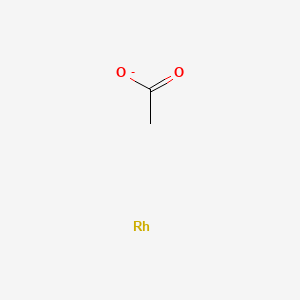
![Calix[8]arene](/img/structure/B1585647.png)
